(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanoic acid backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions often involve the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for higher yields. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and sustainability of the production process. The method is environmentally friendly and suitable for large-scale applications due to its high substrate concentration and product yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product yield.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and amides, depending on the specific reaction and conditions used.
Scientific Research Applications
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in organic synthesis and pharmaceuticals.
(2S,3S)-3-Methylglutamine: Used in the synthesis of peptides and as a building block in medicinal chemistry.
Uniqueness
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemical effects in biological systems.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |
InChI Key |
GEZVTRMGOUQUGI-KUSKTZOESA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)C(=O)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.